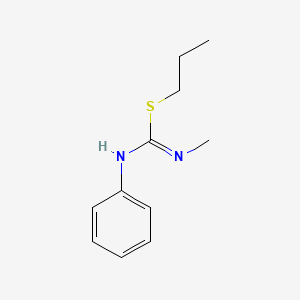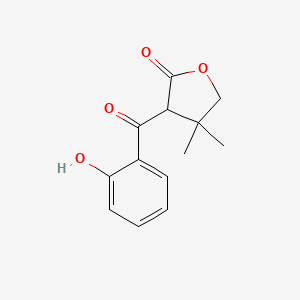
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes This compound features a benzoyl group substituted with a hydroxyl group at the ortho position and a dimethyloxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one typically involves the reaction of 2-hydroxybenzoyl chloride with 4,4-dimethyloxolan-2-one under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the benzoyl moiety can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the oxolanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The benzoyl moiety can interact with enzymes and receptors, modulating their activity. The oxolanone ring provides structural stability and influences the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one: Unique due to the presence of both a hydroxyl-substituted benzoyl group and a dimethyloxolanone ring.
2-Hydroxybenzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the oxolanone ring.
Oxolanone derivatives: Compounds with variations in the substituents on the oxolanone ring.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90330-93-1 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-(2-hydroxybenzoyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-17-12(16)10(13)11(15)8-5-3-4-6-9(8)14/h3-6,10,14H,7H2,1-2H3 |
Clave InChI |
YBOHSXMKCLBDBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=O)C1C(=O)C2=CC=CC=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


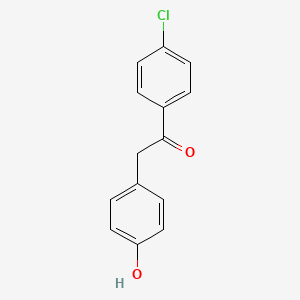

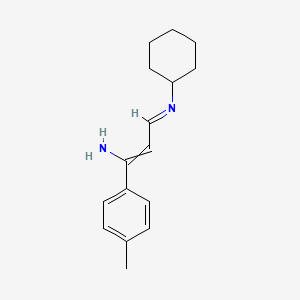
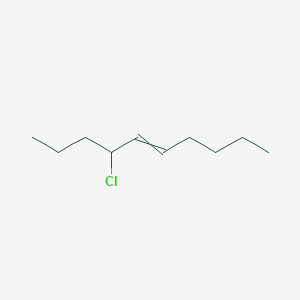
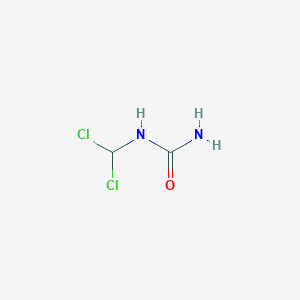
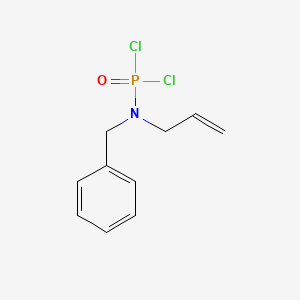
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
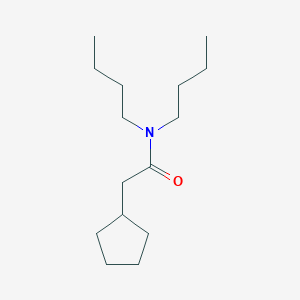
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

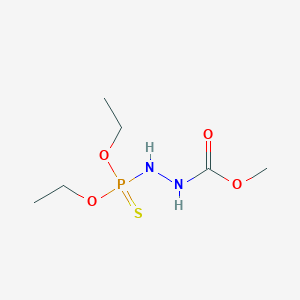

![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
